molecular formula C10H8BrF3 B3314799 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene CAS No. 951889-42-2

2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene

Cat. No.: B3314799
CAS No.: 951889-42-2
M. Wt: 265.07 g/mol
InChI Key: GBCPMECXNBHZSI-UHFFFAOYSA-N
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Description

2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a propene backbone. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.

Safety and Hazards

While specific safety and hazard information for “2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene” is not available, it’s generally advisable to handle all chemicals with care. This includes wearing appropriate personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene typically involves the bromination of 3-[(3-trifluoromethyl)phenyl]-1-propene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and precise control of reaction parameters such as temperature, solvent flow rate, and bromine concentration are critical for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene is unique due to the combination of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a propene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCPMECXNBHZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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